molecular formula C18H20N4 B14607089 N,N'-1,4-Piperazinediylbis(1-phenylmethanimine) CAS No. 59417-03-7

N,N'-1,4-Piperazinediylbis(1-phenylmethanimine)

Cat. No.: B14607089
CAS No.: 59417-03-7
M. Wt: 292.4 g/mol
InChI Key: YXFDPIAJDPXNIK-MXWIWYRXSA-N
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Description

N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is an organic compound with the molecular formula C18H20N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) typically involves the reaction of piperazine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or other reduced forms of the compound .

Scientific Research Applications

N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-N,N’-1,4-Piperazinediylbis[1-(2-chlorophenyl)methanimine]
  • (E,E)-1,4-Piperazinediylbis[N-(4-methoxyphenyl)-1-phenylmethanimine]

Uniqueness

N,N’-1,4-Piperazinediylbis(1-phenylmethanimine) is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

59417-03-7

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

(E)-N-[4-[(E)-benzylideneamino]piperazin-1-yl]-1-phenylmethanimine

InChI

InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-19-21-11-13-22(14-12-21)20-16-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2/b19-15+,20-16+

InChI Key

YXFDPIAJDPXNIK-MXWIWYRXSA-N

Isomeric SMILES

C1N(CCN(C1)/N=C/C2=CC=CC=C2)/N=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1N=CC2=CC=CC=C2)N=CC3=CC=CC=C3

Origin of Product

United States

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